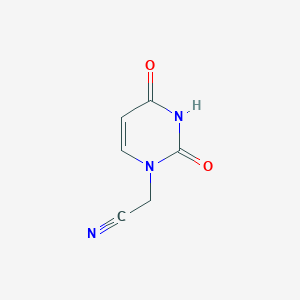![molecular formula C6H9N5O3 B3377422 (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid CAS No. 1309010-67-0](/img/structure/B3377422.png)
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid
描述
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid, also known as TAP, is a synthetic amino acid that has gained importance in the field of medicinal chemistry due to its potential therapeutic applications. TAP is a derivative of the natural amino acid alanine and is structurally similar to other amino acids, making it a versatile molecule for drug development.
作用机制
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid works by inhibiting the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE), which are involved in various physiological processes. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid also modulates the immune response by inhibiting the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, diabetes, and Alzheimer's disease. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has also been shown to improve insulin sensitivity and glucose metabolism in animal studies.
实验室实验的优点和局限性
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a versatile molecule that can be easily synthesized and modified to suit specific research needs. It has low toxicity and is well-tolerated in animal studies. However, (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has limited solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid. One area of interest is the development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid's potential as an anticancer agent, particularly in the treatment of breast and prostate cancer. Additionally, the development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid analogs with improved solubility and efficacy is an area of ongoing research.
Conclusion
In conclusion, (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a promising molecule with potential therapeutic applications in various diseases. Its versatility and low toxicity make it a valuable tool for drug development and research. Ongoing research into (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid's mechanisms of action and potential applications will continue to shed light on its therapeutic potential.
科学研究应用
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has also been investigated as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.
属性
IUPAC Name |
(2R)-2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOKIAVUYPKEJ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CN1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)

![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)